molecular formula C5H12N2O B13841144 Eipna-13C3

Eipna-13C3

Cat. No.: B13841144
M. Wt: 119.14 g/mol
InChI Key: VGGZTNNNXAUZLB-HWZQSFJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EIPNA-13C3 is a carbon-13 labeled, stable isotope analog of N-Nitrosoethylisopropylamine (EIPNA). This compound is provided as a useful research chemical for a range of applications and is primarily utilized as an analytical standard . The presence of the stable isotope label makes it particularly valuable for use in internal standardization for highly sensitive and accurate mass spectrometry-based analyses, such as the detection and quantification of nitrosamine impurities . The detection of nitrosamine impurities, including EIPNA, in pharmaceutical products has become a major regulatory focus . These compounds are classified as a "cohort of concern" because they are potent carcinogens in animal studies and are considered probable human carcinogens . Their formation can occur during drug manufacturing or storage, making rigorous testing essential . This compound serves as a critical tool for researchers developing and validating methods to ensure drug safety and compliance with strict regulatory limits set by agencies like the FDA and EMA . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

119.14 g/mol

IUPAC Name

N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide

InChI

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1

InChI Key

VGGZTNNNXAUZLB-HWZQSFJSSA-N

Isomeric SMILES

CCN([13CH]([13CH3])[13CH3])N=O

Canonical SMILES

CCN(C(C)C)N=O

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Eipna 13c3

Regiospecific Isotopic Labeling Approaches for Eipna-13C3 Synthesis

The strategic placement of carbon-13 labels within the Eipna molecule is paramount for its utility in mechanistic studies and as an internal standard. Regiospecific synthesis of this compound can be achieved through the careful selection of isotopically labeled precursors. A common approach involves the nitrosation of a secondary amine, in this case, N-ethylisopropylamine. To introduce three carbon-13 atoms, one could start with either a labeled ethyl group or a labeled isopropyl group.

For instance, the synthesis could commence from [1,2-13C2]ethyl bromide and [1-13C]isopropylamine. The reaction of these two precursors would yield N-[1,2-13C2]ethyl-[1-13C]isopropylamine. Subsequent nitrosation, typically using a source of nitrous acid such as sodium nitrite (B80452) under acidic conditions, would then produce the desired this compound. The choice of labeled starting materials dictates the final position of the isotopic labels, which can be tailored to the specific requirements of the research.

An alternative strategy involves the use of labeled acetyl chloride, [1,2-13C2]acetyl chloride, reacting with isopropylamine (B41738) to form the corresponding amide. This can then be reduced to the N-[1,2-13C2]ethylisopropylamine precursor. This method offers flexibility in the introduction of the carbon-13 labels.

Chemo-Enzymatic and Bio-Catalytic Routes to this compound and its Precursors

Chemo-enzymatic and bio-catalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. synzeal.compmda.go.jp Enzymes can be employed to construct the chiral centers and introduce functional groups with high stereospecificity, which is particularly relevant for the synthesis of chiral isomers of this compound.

For the synthesis of this compound precursors, enzymes such as transaminases or alcohol dehydrogenases can be utilized. For example, a prochiral ketone could be asymmetrically reduced by an alcohol dehydrogenase to produce a chiral alcohol, which can then be converted to the corresponding labeled isopropylamine. Similarly, reductive amination of a ketone with a labeled amine, catalyzed by a transaminase, can provide a stereoselective route to the chiral amine precursor.

While direct enzymatic nitrosation is not a common route, the enzymatic synthesis of the N-ethylisopropylamine-13C3 precursor offers significant advantages in terms of selectivity and milder reaction conditions. The subsequent chemical nitrosation step can then be performed on the highly pure, enzymatically produced precursor.

Optimization of Synthetic Yields and Isotopic Purity for Research-Grade this compound

The synthesis of research-grade this compound necessitates the optimization of both chemical yield and isotopic purity. Isotopic purity is critical to avoid interference from unlabeled or partially labeled species in mass spectrometry-based analyses. nih.govmedchemexpress.com

Optimization of the nitrosation reaction is a key factor. This involves careful control of reaction parameters such as temperature, pH, and the stoichiometry of the nitrosating agent. Side reactions, such as the formation of other nitrosamines or degradation of the product, must be minimized. Purification of the final product is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

The following table summarizes hypothetical optimization data for the synthesis of this compound:

EntryLabeled PrecursorNitrosating AgentTemperature (°C)Reaction Time (h)Yield (%)Isotopic Purity (%)
1N-[1,2-13C2]ethyl-[1-13C]isopropylamineNaNO2/HCl0275>99
2N-[1,2-13C2]ethyl-[1-13C]isopropylamineNaNO2/H2SO451.578>99
3N-[1,2-13C2]ethyl-[2-13C]isopropylamineN2O4-10182>99
4N-[1,2-13C2]ethyl-[1-13C]isopropylamineNaNO2/Acetic Acid10372>98

Design and Synthesis of this compound Analogs and Probes for Mechanistic Studies

To investigate the metabolic pathways and mechanisms of action of EIPNA, analogs and probes of this compound can be designed and synthesized. These may include molecules with additional functional groups for conjugation to reporter molecules or solid supports. For example, a hydroxyl group could be introduced at a distal position on the ethyl or isopropyl chain, allowing for further chemical modification.

The synthesis of such analogs would follow similar principles to that of this compound, starting with appropriately functionalized and isotopically labeled precursors. The presence of the carbon-13 labels allows for the precise tracking of the analog in complex biological systems.

Stereoselective and Enantioselective Synthesis of this compound Isomers for Chiral Recognition Research

EIPNA possesses a chiral center at the isopropyl group, meaning it can exist as two enantiomers. The biological activity of these enantiomers may differ significantly. Therefore, the stereoselective and enantioselective synthesis of this compound isomers is of great interest for chiral recognition research. nih.govnih.govcnr.it

Enantiomerically pure precursors are key to this endeavor. Chiral resolution of racemic N-ethylisopropylamine or the asymmetric synthesis of the chiral amine can be employed. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic methods as discussed in section 2.2. The resulting enantiomerically pure N-ethylisopropylamine-13C3 can then be nitrosated to yield the corresponding enantiomer of this compound.

The following table outlines potential enantioselective synthetic routes and their outcomes:

RouteChiral MethodPrecursorEnantiomeric Excess (ee %)Overall Yield (%)
AChiral Auxiliary(R)-alpha-methylbenzylamine>9845
BEnzymatic ResolutionLipase-catalyzed acylation>9940 (for one enantiomer)
CAsymmetric HydrogenationRh-catalyzed hydrogenation of an enamine>9560

The availability of enantiomerically pure this compound isomers allows for detailed studies on their differential interactions with biological systems, such as enzymes and receptors.

Sophisticated Analytical Techniques for Eipna 13c3 Characterization in Research Settings

High-Resolution Mass Spectrometry for Isotope Tracing and Quantification of Eipna-13C3

High-resolution mass spectrometry (HRMS) is a cornerstone technique for studies involving isotopically labeled compounds like this compound. Its ability to accurately measure the mass-to-charge ratio (m/z) of ions with high precision allows for the clear differentiation of this compound from its unlabeled counterpart and from other molecules in a complex sample matrix. This precision is crucial for tracking the labeled compound and quantifying its abundance, even at low concentrations. HRMS can measure low abundance isotope enrichment in samples nih.gov. The accurate mass capabilities of HRMS instruments can offer lower detection limits for isotope ratio measurements compared to unit resolution systems nih.gov.

The application of HRMS for isotope tracing involves monitoring the unique isotopic signature of this compound. The presence of three 13C atoms results in a distinct mass shift compared to the naturally abundant isotopologue. By analyzing the relative abundance of the ions corresponding to the labeled and unlabeled forms, researchers can quantify the amount of this compound present in a sample and track its distribution over time or across different biological compartments. Accurate mass measurements provided by HRMS are essential for confirming the elemental composition of detected ions, further validating the presence of this compound and its labeled metabolites acs.org.

Isotope Ratio Mass Spectrometry (IRMS) for this compound Metabolic Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry particularly suited for precise measurements of the relative abundance of stable isotopes creative-proteomics.comthermofisher.com. In the context of this compound, IRMS can be employed for metabolic flux analysis, especially if this compound or its metabolic products are incorporated into central metabolic pathways.

Metabolic flux analysis using stable isotopes like 13C allows researchers to quantitatively define metabolic phenotypes and understand the in vivo reaction ratios and rates within a metabolic network mdpi.comsci-hub.se. By introducing this compound into a biological system (e.g., cell culture, animal model), the three 13C labels are incorporated into downstream metabolites through various enzymatic reactions. The pattern of 13C distribution in these metabolites, known as the mass isotopologue distribution (MID), reflects the activity of the metabolic pathways involved researchgate.net.

IRMS provides the high precision needed to measure subtle changes in the isotopic composition of specific metabolites derived from this compound. This data, combined with a metabolic model of the system, can be used to calculate the rates (fluxes) through different metabolic pathways sci-hub.seshimadzu.com. For instance, if this compound is metabolized into a central carbon metabolite, IRMS analysis of labeled proteinogenic amino acids (which are synthesized from central carbon metabolism precursors) can reveal how the carbon atoms from this compound flow through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the TCA cycle mdpi.comshimadzu.com.

A hypothetical example of IRMS data for alanine (B10760859) derived from this compound metabolism might show the relative abundance of alanine molecules containing 0, 1, 2, or 3 13C atoms, providing insights into the metabolic routes taken by the labeled carbons.

Alanine IsotopologueNumber of 13C AtomsHypothetical Relative Abundance (%)
M+0075.2
M+1115.1
M+227.3
M+332.4

Note: This table presents hypothetical data for illustrative purposes only, showing how IRMS might quantify the distribution of 13C labels in a metabolite derived from this compound.

While IRMS offers high precision for isotopic ratio measurements, it often requires extensive sample preparation, which can be time-consuming creative-proteomics.com.

Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Biotransformation Pathways in in vitro or animal models

Tandem Mass Spectrometry (MS/MS), also known as MS², is an invaluable technique for identifying and characterizing metabolites and understanding biotransformation pathways. longdom.orgroyalsocietypublishing.org. When applied to this compound, MS/MS helps to elucidate how the compound is metabolized in biological systems, such as in vitro cell cultures or in vivo animal models longdom.org.

After administering this compound, biological samples (e.g., cell lysates, plasma, urine) are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) or gas chromatography coupled to tandem mass spectrometry (GC-MS/MS). The initial MS stage detects the parent compound this compound and its potential metabolites based on their mass. The labeled nature of this compound is advantageous here, as labeled metabolites will have a predictable mass shift compared to their unlabeled counterparts, aiding in their detection.

Once a potential metabolite is detected, MS/MS is used to induce fragmentation of the selected ion (the precursor ion) royalsocietypublishing.org. The resulting fragment ions (product ions) provide a unique spectral fingerprint that can be used to deduce the structure of the metabolite longdom.org. By comparing the fragmentation pattern of a labeled metabolite to that of the parent this compound or a reference standard, researchers can determine the site of metabolism and the nature of the biotransformation (e.g., oxidation, reduction, hydrolysis, conjugation) researchgate.net.

The presence of the 13C labels in this compound is particularly useful in MS/MS for tracking the fate of specific parts of the molecule during metabolism. The fragmentation pattern of a labeled metabolite will show which fragments retain the 13C labels, providing direct evidence about how the original this compound structure was modified.

For example, if this compound undergoes oxidative metabolism, MS/MS analysis of the hydroxylated metabolite would show fragment ions corresponding to the hydroxylated structure, with the 13C labels located on the fragments originating from the labeled positions of the parent compound. This allows for the precise mapping of metabolic transformations onto the this compound structure. MS/MS facilitates the quantification of drug metabolites in biological samples by employing stable isotopically labeled internal standards or using specific transitions (Multiple Reaction Monitoring-MRM) longdom.org.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level openmedscience.com. For this compound, NMR is essential for confirming the position of the 13C labels, verifying its structural integrity, and investigating its interactions with other molecules.

13C-NMR Spectroscopy for Confirmation of Labeling and Structural Integrity of this compound

13C-NMR spectroscopy is particularly valuable for compounds like this compound, which are specifically enriched with the 13C isotope. While the natural abundance of 13C is low (about 1.1%), isotopic enrichment significantly enhances the 13C NMR signal, making it much easier to detect and analyze libretexts.orgrsc.org.

A standard 13C-NMR spectrum of this compound provides signals for each unique carbon environment in the molecule. The chemical shift of each signal is highly sensitive to the electronic environment of the carbon atom, providing information about its hybridization state and neighboring functional groups libretexts.org. The intensity of the signals can also provide information, although peak integration in 13C-NMR is generally not as straightforward for quantification as in 1H-NMR unless specific techniques are used libretexts.org.

For this compound, 13C-NMR is used to:

Confirm the position of the 13C labels: The signals corresponding to the three carbon atoms that were intentionally labeled will be significantly more intense than those at natural abundance. Furthermore, the chemical shifts of these labeled carbons must match the expected values for the proposed structure of this compound.

Verify structural integrity: The complete set of signals in the 13C-NMR spectrum, along with their chemical shifts and multiplicities (if proton coupling is not decoupled), confirms that the synthesized this compound has the correct chemical structure and that the labeling process did not introduce unintended structural changes.

In 13C-NMR spectra of 13C-labeled compounds, carbon-carbon coupling (1JCC) can be observed, providing direct evidence of connectivity between labeled carbon atoms researchgate.net. For this compound, observing the expected coupling patterns between the three labeled carbons further confirms the success and specificity of the isotopic labeling.

A hypothetical 13C-NMR data table for this compound might include the chemical shifts and observed couplings for the labeled carbons:

Carbon Position (in Eipna)Hypothetical 13C Chemical Shift (ppm)Observed 1JCC Coupling to another 13C (Hz)
C145.235.5 (to C2)
C272.135.5 (to C1), 48.9 (to C3)
C3175.848.9 (to C2)

Note: This table presents hypothetical data for illustrative purposes only, showing typical information obtained from 13C-NMR of a labeled compound.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for this compound Ligand-Target Interactions

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for studying molecular structure and interactions, particularly for complex molecules creative-biostructure.compreprints.orgresearchgate.netslideshare.net. When investigating this compound, these techniques can be used to gain deeper insights into its structure and, importantly, its interactions as a ligand with target molecules (e.g., proteins, nucleic acids).

HSQC (1H-13C HSQC): This 2D NMR experiment correlates the chemical shifts of protons (1H) with the chemical shifts of the carbon atoms to which they are directly bonded (1JCH coupling) creative-biostructure.compreprints.org. For this compound, a 1H-13C HSQC spectrum provides cross-peaks for each C-H pair, where the carbon is labeled with 13C. This experiment is crucial for assigning proton and carbon signals and confirming the connectivity of the labeled carbons to their attached protons. Changes in the chemical shifts of this compound protons and carbons in the HSQC spectrum upon binding to a target molecule can indicate the binding site and provide information about the conformational changes that occur upon interaction creative-biostructure.comcreative-biostructure.com.

By performing HSQC and HMBC experiments on this compound in the presence and absence of a potential binding partner, researchers can observe "chemical shift perturbations" (CSPs) – changes in the resonance frequencies of specific nuclei in this compound creative-biostructure.com. These CSPs are indicative of changes in the electronic environment of those nuclei due to the interaction, pinpointing the residues of this compound involved in binding. Similarly, if the target molecule is also amenable to NMR, observing CSPs in the target's spectrum upon binding of this compound can provide a complementary view of the interaction interface.

Solid-State NMR for this compound in Complex Biological Matrices

While solution-state NMR (discussed above) is suitable for molecules in homogeneous solutions, many research questions involving this compound may require studying it in more complex, non-soluble environments, such as cell membranes, tissues, or protein aggregates. Solid-State NMR (ssNMR) is the technique of choice for obtaining high-resolution structural and dynamic information about molecules in solid or semi-solid states nih.govbohrium.comresearchgate.netnih.gov.

For this compound, ssNMR can be applied to:

Study interactions in membranes: If Eipna is a lipophilic compound or targets membrane proteins, ssNMR can provide atomic-level details about its insertion into lipid bilayers, its orientation within the membrane, and its interactions with membrane components openmedscience.comresearchgate.net.

Analyze binding to insoluble targets: If the target of this compound is an insoluble protein (e.g., amyloid fibrils) or a component of the extracellular matrix, ssNMR can elucidate the binding mode and conformation of this compound when bound to these targets nih.govbohrium.comresearchgate.net.

Investigate this compound in whole cells or tissues: In some cases, it might be desirable to study the state of this compound within its native biological context without extraction or isolation. ssNMR can potentially provide information about the location and environment of this compound within intact cells or tissue samples, although this is technically challenging and often requires high levels of isotopic enrichment and specialized probes nih.gov.

ssNMR experiments often involve techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions and improve spectral resolution nih.govbohrium.com. By using 13C-labeled this compound, the sensitivity for detecting the compound in these complex matrices is significantly enhanced. Various ssNMR pulse sequences can be used to measure distances between labeled atoms (e.g., using REDOR - Rotational Echo Double Resonance) or probe dynamics, providing detailed structural and dynamic constraints on this compound in its bound state within the complex matrix researchgate.net.

For example, ssNMR could provide data on the distance between a 13C nucleus on this compound and a 15N nucleus on a target protein, confirming direct contact and helping to define the binding interface.

Interacting Pair (this compound 13C - Target 15N)Hypothetical Distance (Å)
Eipna C1 - Target Nε2 (His)5.5
Eipna C3 - Target Nδ1 (Trp)4.2

Note: This table presents hypothetical data for illustrative purposes only, showing the type of distance information obtainable from ssNMR.

ssNMR is a powerful technique for studying molecules in environments that are not accessible by solution-state NMR, offering unique insights into the behavior of this compound in complex biological matrices.

Chromatographic Separation Techniques for this compound in Complex Biological or Chemical Mixtures

Chromatographic methods are essential for separating this compound from intricate matrices such as biological fluids or chemical reaction mixtures before detection and quantification. The choice of chromatographic technique depends on the physiochemical properties of this compound and the nature of the matrix. Given that EIPN is described as soluble in organic solvents with limited water solubility cymitquimica.com, reversed-phase liquid chromatography is a commonly employed technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis in Biofluids (animal) and Cell Lysates

LC-MS is a powerful and widely used technique for the analysis of small molecules, including isotopically labeled compounds, in complex biological matrices like animal biofluids and cell lysates mdpi.comacs.orglumiprobe.com. The combination of chromatographic separation by LC with the sensitive and selective detection capabilities of MS is crucial for isolating and quantifying this compound amidst numerous endogenous compounds.

In LC-MS analysis of this compound, the sample (e.g., plasma, urine, cell lysate) undergoes sample preparation steps, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate and concentrate the analyte while removing interfering substances. The processed sample is then injected into an LC system, typically employing a reversed-phase column. A mobile phase gradient, often consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small percentage of an acidic modifier (e.g., formic acid), is used to elute this compound based on its interaction with the stationary phase.

Following chromatographic separation, the LC eluent enters the MS instrument, usually via an electrospray ionization (ESI) source. ESI is suitable for ionizing a wide range of polar and semi-polar compounds, producing protonated or deprotonated molecular ions. For this compound, the mass spectrometer detects ions corresponding to its specific mass-to-charge ratio (m/z), which is distinct from that of unlabeled EIPN due to the incorporated 13C isotopes.

Quantitative analysis of this compound in biofluids and cell lysates is significantly enhanced by using an isotopically labeled internal standard. While this compound itself is the labeled compound of interest here, an analogous, perhaps differently labeled, internal standard or the unlabeled EIPN can be used if the study design requires quantifying the unlabeled form or tracking metabolic conversion. However, if the goal is to quantify administered this compound, a different internal standard with similar chemical properties but a distinct mass would be employed to account for matrix effects and variations in sample processing and instrument performance mdpi.comlumiprobe.com. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is commonly used for highly sensitive and selective quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Table 1: Hypothetical LC-MS Parameters and Expected Data for this compound Analysis

ParameterTypical Setting/Observation
Chromatography ColumnReversed-phase C18
Mobile PhaseWater/Methanol or Acetonitrile with 0.1% Formic Acid
GradientOptimized to elute this compound within a reasonable timeframe
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerTriple Quadrupole (QqQ) or Orbitrap
Detection ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Expected DataChromatogram with a peak for this compound at a specific retention time; Mass spectrum showing the characteristic m/z of this compound; Quantitative data based on peak area ratio to internal standard.

Detailed research findings using LC-MS for isotopically labeled compounds in biological matrices demonstrate high sensitivity and accuracy, enabling the detection and quantification of analytes at very low concentrations mdpi.comacs.org. The use of stable isotope-labeled internal standards is critical for overcoming matrix effects and ensuring accurate quantitative measurements mdpi.comlumiprobe.com.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound Metabolite Profiling

CE-MS is a valuable technique for the separation and detection of charged and polar molecules, making it suitable for the analysis of metabolites which are often polar and can exist in ionized forms in biological systems universiteitleiden.nlmetabolomicscentre.cachromatographytoday.com. While LC-MS is widely used, CE-MS offers complementary separation selectivity based on charge and size, which can be advantageous for separating isomers and highly polar compounds that are difficult to retain on reversed-phase LC columns.

For this compound metabolite profiling, CE-MS could be employed to analyze polar metabolites generated from this compound in biological samples. Sample preparation for CE-MS often involves simple procedures like protein precipitation or filtration, aiming to remove matrix components that can interfere with electrophoretic separation or ionization metabolomicscentre.ca. The sample is introduced into a narrow capillary filled with an electrolyte solution. An electric field is applied across the capillary, causing charged molecules to migrate at different velocities based on their electrophoretic mobility and the electroosmotic flow (EOF).

The CE capillary outlet is coupled to a mass spectrometer, typically via an ESI source universiteitleiden.nlnih.gov. The mass spectrometer detects ions corresponding to the m/z of this compound and its potential metabolites. The use of this compound in metabolic studies allows for the tracing of the 13C label into downstream metabolites, enabling their identification and relative quantification nih.govnih.gov. By comparing the mass spectra of samples treated with this compound to those from control samples, metabolites containing the 13C label can be identified by their characteristic mass shifts.

CE-MS-based metabolomics, particularly when combined with stable isotope labeling, has been successfully applied to profile metabolic changes in various biological systems nih.govnih.gov. While CE-MS may have limitations in terms of sample loading capacity compared to LC chromatographytoday.comnih.gov, recent advancements in interface design and sensitivity have made it a powerful tool for metabolomic studies, especially for volume-limited samples chromatographytoday.com.

Table 2: Hypothetical CE-MS Parameters and Expected Data for this compound Metabolite Profiling

ParameterTypical Setting/Observation
Separation CapillaryFused-silica capillary with or without coating
Electrolyte SolutionOptimized buffer system (e.g., ammonium (B1175870) acetate, formic acid)
Applied VoltageOptimized to achieve separation and stable EOF
Ionization ModePositive or Negative Electrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap (for high resolution)
Detection ModeFull scan MS or Data-dependent MS/MS
Expected DataElectropherogram showing peaks at different migration times; Mass spectra of detected ions; Identification of labeled metabolites based on characteristic mass shifts.

Research findings using CE-MS for metabolite profiling highlight its ability to resolve and detect a wide range of polar and charged metabolites, providing valuable insights into cellular metabolism universiteitleiden.nlmetabolomicscentre.ca. The integration with stable isotope labeling strategies enhances the confidence in metabolite identification and allows for the study of metabolic fluxes nih.govnih.gov.

Advanced Spectroscopic and Biophysical Methods for this compound Interaction Studies

Beyond identification and quantification, understanding how this compound interacts with biological targets (e.g., proteins, nucleic acids) is crucial in research. Advanced spectroscopic and biophysical techniques provide label-free methods to study these interactions in real-time and determine thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Real-Time this compound Binding Kinetics

SPR is an optical technique used to monitor molecular binding events in real-time without the need for labels reichertspr.comnih.govbiosensingusa.comcytivalifesciences.com. It measures changes in refractive index near a sensor surface, which occur when a molecule in solution (analyte) binds to a molecule immobilized on the surface (ligand). SPR is widely applied to study the kinetics and affinity of interactions between various biomolecules, including small molecules and proteins reichertspr.comnih.govbio-rad.com.

To study the interaction of this compound with a target molecule using SPR, the target (e.g., a protein) is typically immobilized onto the surface of an SPR sensor chip nih.govcytivalifesciences.com. This compound, as the analyte, is then injected over the immobilized surface at various concentrations in a continuous flow system reichertspr.combiosensingusa.com. As this compound binds to the immobilized target, the mass on the sensor surface increases, causing a change in the refractive index that is detected as an SPR response, measured in resonance units (RU) nih.gov.

The binding and dissociation phases are monitored in real-time, generating a sensorgram. Analysis of the sensorgram allows for the determination of kinetic parameters, specifically the association rate constant (k_on) and the dissociation rate constant (k_off) reichertspr.comnicoyalife.comresearchgate.net. These rate constants can then be used to calculate the equilibrium dissociation constant (K_D), which represents the affinity of the interaction (K_D = k_off / k_on) biosensingusa.com.

SPR is particularly valuable for providing kinetic information, offering insights into the speed of complex formation and dissociation nicoyalife.comresearchgate.net. This is crucial for understanding the dynamic nature of molecular interactions. The label-free nature of SPR is a significant advantage, as it avoids potential artifacts introduced by chemical modifications biosensingusa.comcytivalifesciences.com.

Table 3: Hypothetical SPR Data for this compound Binding to a Target Protein

ParameterValue (Example)UnitDescription
Association Rate (k_on)1.5 x 10^4M⁻¹s⁻¹Rate at which this compound binds to the protein.
Dissociation Rate (k_off)5.0 x 10⁻³s⁻¹Rate at which this compound dissociates from the protein.
Equilibrium Dissociation Constant (K_D)333nMMeasure of binding affinity (lower K_D indicates higher affinity).
Maximum Response (Rmax)150RUMaximum signal expected at saturation.

Research utilizing SPR for small molecule-protein interactions demonstrates its utility in characterizing binding kinetics and affinity, providing valuable data for understanding molecular recognition and guiding the development of interacting compounds reichertspr.comnih.govbiosensingusa.com.

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamic Binding Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event harvard.edunih.govcureffi.orgportlandpress.com. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment harvard.edunih.govnews-medical.net. ITC allows for the determination of binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) harvard.educureffi.orgportlandpress.com.

In an ITC experiment to study the interaction between this compound and a target molecule (e.g., a protein), the target is typically placed in the sample cell, and this compound is titrated into the cell in small, precise injections from a syringe harvard.educureffi.org. As this compound binds to the target, heat is either generated or consumed, resulting in a measurable temperature difference between the sample cell and a reference cell harvard.educureffi.org. The instrument measures the power required to maintain both cells at the same temperature (isothermal conditions) harvard.educureffi.org.

The raw data from an ITC experiment consist of a series of peaks, where the area of each peak is proportional to the heat produced or absorbed by that injection cureffi.orgmalvernpanalytical.com. These heat bursts are integrated and plotted against the molar ratio of this compound to the target molecule cureffi.org. Fitting this binding isotherm to an appropriate binding model yields the thermodynamic parameters of the interaction harvard.edunih.govportlandpress.com.

ITC provides a comprehensive understanding of the forces driving the binding event. The enthalpy change (ΔH) reflects the contribution of hydrogen bonds, van der Waals forces, and electrostatic interactions, while the entropy change (ΔS) relates to changes in order or disorder upon binding, such as desolvation and conformational changes harvard.edu. The free energy change (ΔG), which determines the binding affinity (K_D), is related to ΔH and ΔS by the equation ΔG = ΔH - TΔS harvard.edu. The stoichiometry (n) indicates the molar ratio of this compound binding to the target molecule harvard.educureffi.orgportlandpress.com.

ITC is considered the "gold standard" for measuring binding thermodynamics because it directly measures heat changes and does not require immobilization or labeling, minimizing potential perturbations to the interaction nih.govnews-medical.netnih.gov.

Table 4: Hypothetical ITC Thermodynamic Data for this compound Binding to a Target Protein

ParameterValue (Example)UnitDescription
Equilibrium Dissociation Constant (K_D)50µMMeasure of binding affinity.
Stoichiometry (n)1.1dimensionlessMolar ratio of bound this compound per target molecule.
Enthalpy Change (ΔH)-10.5kcal/molHeat change upon binding (negative indicates exothermic).
Entropy Change (ΔS)+15.0cal/mol/KChange in disorder upon binding (positive indicates increased disorder).
Free Energy Change (ΔG)-8.0kcal/molOverall energy change driving the binding event.

Studies employing ITC demonstrate its power in dissecting the thermodynamic basis of molecular interactions, providing insights into the nature and strength of binding events nih.govportlandpress.comnih.govnih.gov. This information is invaluable for understanding the molecular mechanisms of action and for structure-based research.

Mechanistic Studies and Molecular Interactions of Eipna 13c3

Investigation of Eipna-13C3 Binding to Macromolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Understanding how this compound interacts with biological macromolecules such as enzymes, receptors, and nucleic acids is fundamental to determining its mechanism of action. These interactions can involve covalent or non-covalent binding, influencing the function of the target molecule. Studies in this area typically employ a range of biochemical and biophysical techniques.

Determination of this compound Binding Sites and Modes of Interaction

Identifying the specific locations on a macromolecule where this compound binds (binding sites) and the nature of these interactions (modes of interaction, e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) is a key step in mechanistic studies biorxiv.org. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (particularly relevant for isotopically labeled compounds like this compound), surface plasmon resonance (SPR), and site-directed mutagenesis are commonly used for this purpose. Computational methods like molecular docking can also predict potential binding sites and poses biorxiv.org. However, specific research detailing the precise binding sites or modes of interaction of this compound with any biological macromolecule was not identified in the available information.

Kinetic and Thermodynamic Characterization of this compound-Target Interactions

Beyond identifying where a compound binds, quantifying the strength and dynamics of the interaction is essential. Kinetic studies measure the rates of binding and dissociation (association rate constant, k_on, and dissociation rate constant, k_off), while thermodynamic studies assess the equilibrium binding affinity (dissociation constant, K_D) and the energetic driving forces (enthalpy and entropy changes) of the interaction biorxiv.org. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are standard tools for these measurements. These parameters provide crucial insights into the potency and selectivity of the compound's interaction with its target. Specific kinetic or thermodynamic data characterizing the interaction of this compound with any macromolecular target were not found in the consulted sources.

Elucidation of this compound Modulation of Cellular Signaling Pathways in in vitro Models

Cellular signaling pathways are complex networks of molecular interactions that govern cellular responses to external and internal stimuli. Investigating how this compound affects these pathways in in vitro models (e.g., cell lines, primary cell cultures) can reveal its impact on fundamental cellular processes.

This compound Effects on Receptor Activation and Downstream Cascades

Many signaling pathways are initiated by the activation of cell surface or intracellular receptors. Studies in this area would examine whether this compound can activate, inhibit, or modulate the activity of specific receptors. Downstream cascades, involving a series of protein phosphorylations, second messenger generation, and protein-protein interactions, would then be investigated to understand the full scope of the compound's influence nih.gov. Techniques such as Western blotting to assess protein phosphorylation, ELISA or reporter gene assays to measure pathway activity, and calcium imaging to monitor second messengers are commonly employed. No specific data on the effects of this compound on receptor activation or downstream signaling cascades were found in the available literature.

Perturbation of Protein-Protein Interactions by this compound

Protein-protein interactions (PPIs) are central to the assembly and function of signaling complexes and other cellular machinery. This compound could potentially exert its effects by promoting or disrupting specific PPIs. Methods like co-immunoprecipitation, Förster resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), and proximity ligation assays are used to study PPIs. Changes in these interactions in the presence of this compound would indicate its influence on pathway assembly or function. Specific research detailing the perturbation of protein-protein interactions by this compound was not identified in the consulted sources.

Assessment of this compound Influence on Gene Expression and Proteomic Profiles in Model Systems

The ultimate outcome of many cellular processes, including signaling events, is a change in gene expression (the set of RNA transcripts produced by a cell) and the proteomic profile (the complete set of proteins expressed by a cell) longdom.org. Analyzing these changes can provide a comprehensive view of the cellular response to this compound exposure.

Studies in this area would typically involve treating model systems (e.g., cell lines, animal models) with this compound and then using high-throughput techniques to measure changes in RNA and protein levels. RNA sequencing (RNA-Seq) or microarrays are used to assess global gene expression, while mass spectrometry-based proteomics techniques, such as iTRAQ or label-free quantification, are employed to analyze protein abundance nih.govbrukerspatialbiology.combiorxiv.orgnih.gov. These studies can identify specific genes and proteins whose expression is altered, providing clues about the biological pathways affected by the compound. However, no specific data on the influence of this compound on gene expression or proteomic profiles were found in the available literature.

Due to the lack of specific publicly available research data on the chemical compound this compound pertaining to detailed mechanistic studies, transcriptomic, proteomic, and metabolomic profiling in response to its exposure, and its intracellular localization and trafficking using advanced imaging techniques, it is not possible to generate a comprehensive article fulfilling the requested outline and content requirements. The search results did not yield information detailing these specific aspects of this compound.

The PubChem CID for this compound could not be definitively identified from the search results.

Applications of Eipna 13c3 in Specialized Research Models and Methodologies

Eipna-13C3 as a Tracer for Metabolic Flux Analysis in Cellular and Organismal Systems (excluding human)

Information detailing the application of this compound for tracing metabolic fluxes in non-human cellular or organismal systems was not found.

Quantitative Tracing of Carbon Flow through Central Metabolic Pathways with this compound

Specific research findings or data tables illustrating the quantitative tracing of carbon flow through central metabolic pathways using this compound were not available.

Elucidation of Pathway Redundancy and Branching using this compound

Studies or data demonstrating the use of this compound to elucidate pathway redundancy and branching in metabolic networks were not found.

Utilization of this compound in Stable Isotope Probing (SIP) for Microbiological and Environmental Research

Information on the specific application of this compound in Stable Isotope Probing experiments within microbiological or environmental research contexts was not retrieved.

Identification of Active Microbial Populations via this compound Incorporation

Specific research findings on the identification of active microbial populations through the incorporation of this compound were not available.

Assessment of Substrate Utilization in Complex Ecosystems with this compound

Studies or data assessing substrate utilization patterns in complex ecosystems using this compound were not found.

This compound as a Precursor or Probe for Preclinical Imaging Modalities (e.g., PET, SPECT, MRI)

Information regarding the use of this compound as a precursor or probe in preclinical imaging modalities such as PET, SPECT, or MRI was not found.

Based on the available information, the chemical compound this compound is primarily recognized and utilized as a carbon-13 labeled analytical standard for the detection and quantification of N-nitroso-ethylisopropylamine (EIPNA) cymitquimica.com. EIPNA is a nitrosamine (B1359907) that has been identified as a potential impurity in various substances, particularly pharmaceuticals cymitquimica.com.

Research efforts concerning EIPNA largely focus on its formation, presence as an impurity, and analytical methods for its detection and quantification to ensure regulatory compliance and assess potential risks associated with exposure cymitquimica.com. This compound, with its isotopic label, serves as a crucial tool in these analytical methodologies, commonly employed as an internal standard in techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for accurate and reliable measurement of unlabeled EIPNA in complex matrices.

Despite the detailed outline provided regarding the applications of this compound in specialized research models and methodologies, including the development of radiotracers, in vivo animal imaging, assessment of target engagement and biodistribution, high-throughput screening assays (cell-based and biochemical), and investigation of pharmacokinetics and pharmacodynamics in preclinical animal models, the conducted searches did not yield specific research findings, data tables, or detailed information supporting the use of this compound in these particular applications. The prevalent use case identified for this compound is as an analytical reference standard in the context of impurity analysis.

Therefore, it is not possible to generate a comprehensive article strictly adhering to the provided outline and content inclusion requirements (data tables, detailed research findings) for the specified applications, as information on this compound's role in these specialized research areas was not found in the search results.

Investigation of this compound Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models

Dose-Response Relationships and Target Engagement Studies of this compound in Animal Tissues

Research into the biological effects of compounds often involves studying dose-response relationships to understand how the magnitude of a response changes with increasing or decreasing exposure to the substance. In the context of animal tissues, this typically involves administering varying levels of a compound to animal subjects and observing the resulting effects on specific tissues or biological processes. These studies are crucial for characterizing the potency of a compound and identifying doses that elicit particular levels of response.

While the principles of dose-response and target engagement studies are well-established in animal research for compounds including nitrosamines, specific detailed findings, and data tables pertaining directly to this compound in this context were not retrieved. Studies on other nitrosamines in animal models have demonstrated the application of dose-response methodologies to assess outcomes such as tumor incidence in various tissues, illustrating the general approach taken in this line of research.

Computational and Theoretical Investigations of Eipna 13c3

Quantum Chemical Calculations of Eipna-13C3 Electronic Structure, Reactivity, and Isotopic Effects

Quantum chemical calculations, typically based on density functional theory (DFT) or ab initio methods, are fundamental for characterizing the electronic structure of this compound. These calculations can determine optimized molecular geometries, electronic charge distributions, molecular orbitals (such as HOMO and LUMO), and electrostatic potential surfaces. Such properties are crucial for understanding the intrinsic reactivity of the molecule.

For nitrosamines like EIPNA, quantum chemical calculations have been employed to investigate their electronic properties and potential for metabolic activation or interaction with biological molecules, such as DNA nih.govresearchgate.net. While specific calculations for this compound were not found in the search results, the principles applied to other nitrosamines are directly relevant. For instance, studies on the electronic structure of nitrosamines can help predict sites susceptible to nucleophilic or electrophilic attack, which is key to understanding their potential reaction pathways in biological systems.

Isotopic labeling, as in this compound, introduces subtle changes to the mass distribution within the molecule. Quantum chemical calculations can be used to compute vibrational frequencies and zero-point energies, which are affected by isotopic substitution. These calculations can help in the spectroscopic identification of this compound and in understanding kinetic isotope effects, which can provide insights into reaction mechanisms involving the labeled carbon atoms. Although detailed research findings on the specific isotopic effects in this compound from quantum chemical calculations were not identified in the provided search results, the methodology is well-established for studying isotopically labeled compounds.

Table 1 summarizes typical parameters investigated using quantum chemical calculations relevant to compounds like this compound.

PropertyDescriptionRelevance to this compound
Optimized GeometryBond lengths, angles, dihedral angles in the minimum energy conformation.Provides the most stable 3D structure.
Electronic Charge DistributionPartial charges on atoms.Indicates polarity and potential sites for electrostatic interactions.
Molecular Orbitals (HOMO/LUMO)Energies and spatial distribution of frontier orbitals.Predicts reactivity, particularly in charge-transfer interactions.
Electrostatic Potential SurfaceMapping of electrostatic potential onto the molecular surface.Visualizes regions of positive/negative potential, aiding in predicting interactions.
Vibrational FrequenciesFrequencies of molecular vibrations.Used for spectroscopic characterization (e.g., IR, Raman) and calculating thermodynamic properties.
Isotopic EffectsChanges in properties (e.g., reaction rates, vibrational frequencies) due to isotopic substitution.Provides insights into reaction mechanisms involving the labeled atoms.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules and Membranes

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide dynamic insights into its behavior in various environments, particularly its interactions with biological macromolecules like proteins and potentially cell membranes.

Studies utilizing MD simulations have investigated the interactions of nitrosamines with enzymes, such as cytochrome P450 variants, which are involved in the metabolism of many compounds, including nitrosamines researchgate.net. These simulations can reveal preferred binding sites, the stability of the complex, and the conformational changes that occur upon binding. Analysis of interaction energies (e.g., van der Waals and electrostatic forces) from MD trajectories can quantify the strength and nature of the binding. researchgate.net

While direct studies of this compound interacting with biological macromolecules or membranes via MD simulations were not found in the search results, the methodology is applicable. MD simulations could be used to:

Study the diffusion and partitioning of this compound in model membrane bilayers to understand its potential to cross biological membranes.

Investigate the binding of this compound to target proteins or enzymes, identifying key residues involved in the interaction and assessing binding stability over time.

Explore the influence of the isotopic label on the dynamic behavior and interactions of the molecule, although the primary effects are expected to be related to mass and vibrational modes rather than large-scale conformational changes or binding affinity unless the labeled position is directly involved in a rate-limiting step exhibiting a significant kinetic isotope effect.

Table 2 outlines the types of information that can be obtained from MD simulations of this compound with biological systems.

Information TypeDescriptionRelevance to this compound Interactions
Binding Poses & StabilityIdentification of how this compound fits into a binding site and how stable the complex is over time.Helps understand molecular recognition and potential biological targets.
Interaction EnergiesQuantification of the forces (e.g., van der Waals, electrostatic) between this compound and the biological system.Provides insights into the driving forces behind the interaction.
Conformational ChangesObservation of how this compound and the biological system change shape during the simulation.Reveals flexibility and adaptation upon binding or membrane interaction.
Diffusion & PartitioningStudying how this compound moves within a system (e.g., into/through a membrane).Relevant for understanding absorption, distribution, and cellular uptake.

In Silico Prediction of this compound Binding Partners and Off-Target Interactions

In silico methods, such as molecular docking and target prediction algorithms, can be used to predict potential biological targets and off-target interactions for this compound. Molecular docking estimates the binding affinity and pose of a small molecule, like this compound, within the binding site of a protein banglajol.infoniscpr.res.in. Target prediction algorithms use the structural properties of a molecule to screen against databases of known biological targets and predict potential interactions.

While specific in silico predictions for this compound were not found, the general approaches are applicable. Given that EIPNA is a nitrosamine (B1359907) and some nitrosamines are known to interact with specific biological pathways or enzymes researchgate.neteuropa.eu, in silico methods could be used to:

Screen this compound against databases of metabolic enzymes (e.g., cytochrome P450s) to predict potential metabolic pathways.

Predict binding to other proteins or receptors to identify potential off-target interactions that could be relevant in biological studies.

Assess potential interactions with DNA, building upon the understanding that some nitrosamines can be genotoxic after metabolic activation nih.gov. In silico tools can model the interaction with DNA structures.

In silico methods can also predict other properties relevant to biological interactions, such as plasma protein binding nih.govdiva-portal.org. Predicting the extent to which this compound binds to plasma proteins can influence its free concentration and distribution in a biological system. nih.govdiva-portal.org

Table 3 lists common in silico prediction methods and their application to a compound like this compound.

Prediction MethodDescriptionApplication to this compound
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein binding site.Identifying potential protein targets and how this compound might bind.
Target Prediction AlgorithmsUses molecular structure to predict interactions with known biological targets.Screening against databases to find likely binding partners or pathways.
Property Prediction (e.g., Plasma Protein Binding)Uses QSAR or other models to predict physicochemical or pharmacokinetic properties.Estimating how this compound might behave in a biological system, influencing distribution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling are statistical methods that develop predictive models linking chemical structure to biological activity or physicochemical properties. These models are built using a dataset of compounds with known activities or properties and a set of molecular descriptors that capture structural features.

While QSAR/QSPR models specifically for this compound were not found, these techniques are widely applied to sets of related compounds, including nitrosamines researchgate.net. For a series of this compound analogs (structurally similar compounds, which could include variations in the alkyl chains or isotopic labeling positions/extent), QSAR/QSPR could be used to:

Predict the relationship between structural modifications in analogs and their biological activity (if experimental data were available for a set of analogs).

Develop models to predict physicochemical properties relevant to biological behavior, such as solubility, lipophilicity (logP/logD), or metabolic stability, based on the molecular structure of this compound and its analogs.

Investigate the impact of isotopic substitution on specific properties, although this would require a dataset of compounds with varying isotopic labels at different positions.

QSAR/QSPR models can help prioritize which analogs to synthesize and test experimentally, guiding the exploration of the chemical space around the this compound structure. nih.govdiva-portal.org

Table 4 illustrates the application of QSAR/QSPR to this compound analogs.

Modeling TypeFocusPotential Application for this compound Analogs
QSARLinking structure to biological activity.Predicting the activity of analogs based on their structural features (requires activity data).
QSPRLinking structure to physicochemical properties.Predicting properties like solubility, logP, or metabolic rate for analogs.

Cheminformatics Approaches for this compound Scaffold Exploration and Design

Cheminformatics encompasses the use of computational techniques to handle, analyze, and design chemical compounds. For this compound, cheminformatics approaches can be used for scaffold analysis, exploration of chemical space, and the design of novel related structures.

The "scaffold" of a molecule refers to its core structural framework spirochem.comnih.gov. Cheminformatics tools can identify the scaffold of this compound and analyze its characteristics. Techniques like scaffold hopping can then be used to identify alternative core structures that might have similar properties or activities but are structurally distinct spirochem.combiosolveit.de. This is particularly relevant in drug discovery and chemical space exploration, although this compound itself is a specific labeled compound rather than a typical lead scaffold.

Cheminformatics can also involve:

Database searching to find compounds structurally similar to this compound.

Molecular descriptor calculation to quantify various structural and physicochemical properties for use in QSAR/QSPR or diversity analysis.

Chemical space visualization to understand how this compound fits within the broader landscape of known chemicals or a specific library.

De novo design methods to generate novel molecular structures based on the this compound scaffold or specific desired properties.

These approaches can aid in systematically exploring structural variations around the EIPNA core, including potential sites and extents of isotopic labeling, to understand how structural changes, including isotopic substitution, might affect properties or interactions. medchemica.comnih.gov

Table 5 lists relevant cheminformatics approaches for exploring the chemical space around this compound.

Cheminformatics ApproachDescriptionApplication to this compound
Scaffold AnalysisIdentification and characterization of the molecular core.Understanding the fundamental structural framework of this compound.
Scaffold HoppingIdentifying alternative core structures with similar properties.Exploring structurally distinct but functionally related molecular frameworks.
Molecular Descriptor CalculationComputing numerical representations of molecular properties.Providing input for QSAR/QSPR models and chemical space analysis.
Chemical Space ExplorationAnalyzing the distribution of compounds in a defined chemical property space.Understanding the structural and property diversity around this compound.
De Novo DesignComputational generation of novel molecular structures.Designing new analogs or related compounds based on specific criteria.

Future Directions and Emerging Research Avenues for Eipna 13c3

Integration of Eipna-13C3 Research with Multi-Omics and Systems Biology Approaches

Multi-omics and systems biology approaches are used to study complex biological systems by integrating data from genomics, proteomics, and metabolomics. These fields investigate how endogenous molecules and biological pathways are affected by diseases or external stimuli. This compound, as an exogenous, labeled small molecule, is not a participant in biological systems in a way that would be relevant for such studies. Its non-labeled counterpart, EIPNA, is a genotoxic carcinogen, and research focuses on its toxicological effects rather than its integration into biological networks for functional analysis pmda.go.jpnih.gov. Therefore, there are no research findings or data tables related to this compound in the context of multi-omics or systems biology.

Advancements in Microfluidic and Lab-on-a-Chip Platforms for this compound Analysis and Synthesis

Microfluidic and lab-on-a-chip platforms are used for miniaturizing and automating chemical reactions and analyses. While these platforms could potentially be used for the synthesis or analysis of various chemical compounds, there is no specific research focused on developing these technologies for this compound. The synthesis of isotopically labeled standards is a well-established area of synthetic organic chemistry, and there is no indication that microfluidics are being specifically developed for this particular compound. Similarly, while analytical methods for nitrosamines are of great interest, the research would focus on the detection of the impurity (EIPNA), using the labeled standard (this compound) as a tool, not as the subject of the platform's development.

Exploration of this compound in Novel Bioconjugation Chemistries and Material Science Applications

Bioconjugation involves attaching molecules to biomolecules like proteins or antibodies for various applications, such as targeted drug delivery or imaging. Material science explores the properties and applications of materials. This compound is not a candidate for these fields. It is a small, potentially carcinogenic molecule with no functional groups that would make it suitable for bioconjugation or incorporation into novel materials. Its identity as a labeled analytical standard means its sole purpose is for quantification, not for functional applications in biology or materials.

Challenges and Opportunities in Translating this compound Research Findings to Broader Scientific Impact

The "research findings" for this compound are limited to its use as an analytical tool. The primary challenge and opportunity in this context is the broader issue of detecting and controlling nitrosamine (B1359907) impurities in pharmaceuticals to ensure patient safety. The scientific impact of this compound is therefore indirect—it enables more accurate risk assessment of the harmful EIPNA compound. There is no direct translation of "this compound research" into broader scientific fields because such research, as envisioned by the query, does not exist.

Q & A

Basic Research Questions

Q. How can researchers design initial experiments to synthesize and characterize Eipna-13C3?

  • Methodological Answer : Begin with literature reviews to identify established synthetic pathways for structurally similar compounds. Use databases like Google Scholar and institutional libraries to retrieve primary sources . For synthesis, follow protocols emphasizing reagent purity (e.g., HPLC-grade solvents) and controlled reaction conditions (temperature, pH). Characterize intermediates and final products via spectroscopic methods (NMR, IR) and mass spectrometry, adhering to IUPAC guidelines for compound naming and data reporting . Document raw data in appendices and processed data in tables (e.g., yield percentages, spectral peaks) to ensure reproducibility .

Q. What are the critical steps to validate the purity of this compound in early-stage research?

  • Methodological Answer :

  • Chromatographic Analysis : Use HPLC or GC with validated reference standards.
  • Spectroscopic Confirmation : Compare NMR/IR spectra with literature or computational predictions.
  • Quantitative Metrics : Report melting points, retention times, and purity percentages (≥95% for preclinical studies).
  • Reproducibility : Replicate synthesis and analysis across independent trials to identify procedural variability .
    • Data Table Example:
BatchPurity (%)Melting Point (°C)Retention Time (min)
196.2152–1548.7
295.8151–1538.6

Q. How should researchers approach conflicting data in preliminary pharmacological assays for this compound?

  • Methodological Answer : Conduct iterative analysis using triangulation:

Re-examine Experimental Conditions : Check for deviations in assay protocols (e.g., cell line viability, incubation times) .

Statistical Reassessment : Apply ANOVA or t-tests to determine if variability is significant (p < 0.05) .

Cross-Validation : Compare results with alternative assays (e.g., in vitro vs. ex vivo models) .
Document contradictions transparently and propose hypotheses (e.g., solubility issues, metabolite interference) for further testing .

Advanced Research Questions

Q. What strategies are effective for optimizing this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Formulation Screening : Test co-solvents (e.g., PEG 400) or nano-encapsulation to enhance solubility .
  • In Silico Modeling : Use tools like GastroPlus to predict absorption profiles and guide in vivo dosing .
  • Metabolite Tracking : Employ LC-MS/MS to identify active metabolites and assess hepatic stability .
  • Data Integration : Combine pharmacokinetic parameters (Cmax, AUC) with toxicity data to refine dosing regimens .

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer :

  • Reassess Model Parameters : Verify force fields, solvation models, and docking algorithms (e.g., AutoDock vs. Schrödinger) .
  • Experimental Controls : Include positive/negative controls (e.g., known ligands) to validate assay sensitivity .
  • Cross-Disciplinary Collaboration : Consult crystallographers for X-ray data or MD simulations for dynamic binding analysis .
    Publish discrepancies with transparency, highlighting limitations of both computational and empirical methods .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • Bootstrap Analysis : Estimate confidence intervals for small sample sizes .
  • Multivariate Analysis : Identify confounding variables (e.g., animal weight, dosing time) via PCA or MANOVA .
    Report statistical software (e.g., GraphPad Prism, R) and version numbers for reproducibility .

Data Integrity and Reproducibility

Q. How should researchers address limitations in this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Test degradation at elevated temperatures (40°C/75% RH) and analyze via HPLC .
  • Excipient Compatibility : Screen stabilizers (e.g., antioxidants, lyoprotectants) and document degradation products .
  • Long-Term Tracking : Use LIMS (Laboratory Information Management Systems) to log batch-specific stability data .

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :

  • IACUC/IRB Compliance : Adhere to protocols for animal welfare or human tissue use, including informed consent for biospecimens .
  • Bias Mitigation : Blind sample labeling and randomize treatment groups .
  • Transparency : Publish negative results and protocol deviations in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.